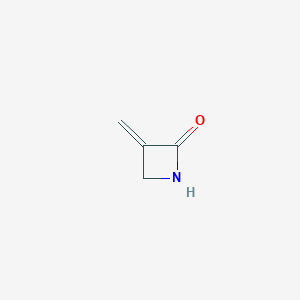

3-Methyleneazetidin-2-one

説明

3-Methyleneazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring with a methylene group (=CH₂) at position 2. This structural feature distinguishes it from other β-lactams, such as penicillins and cephalosporins, which typically feature fused bicyclic systems.

Synthetic routes to 3-methyleneazetidin-2-one derivatives often involve cycloaddition or ketene-imine coupling strategies. For example, Adlington et al. (2007) demonstrated the synthesis of α-methyleneazetidin-2-ones via the Staudinger reaction using α-keto-amides and imines, with the stereochemical outcome influenced by ketene precursors (e.g., phthalylglycyl chloride) and reaction conditions (e.g., solvent polarity and temperature) . Additionally, lithium-mediated methodologies, such as the use of 1-lithio-oxy-1-lithio-amino-allene derivatives, have been employed to construct the methylene-substituted β-lactam core .

特性

分子式 |

C4H5NO |

|---|---|

分子量 |

83.09 g/mol |

IUPAC名 |

3-methylideneazetidin-2-one |

InChI |

InChI=1S/C4H5NO/c1-3-2-5-4(3)6/h1-2H2,(H,5,6) |

InChIキー |

WGGBNFPFDAICPR-UHFFFAOYSA-N |

正規SMILES |

C=C1CNC1=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyleneazetidin-2-one can be achieved through various methods. One common approach involves the reaction of α-ketoamides with sulfonylhydrazones, followed by the Shapiro reaction . Another method includes the use of 1-lithiooxy-1-lithio-amino-allene derivatives or lithium phenyl-ethynolate .

Industrial Production Methods: While specific industrial production methods for 3-Methyleneazetidin-2-one are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and catalytic reactions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 3-Methyleneazetidin-2-one undergoes various chemical reactions, including nucleophilic ring-opening reactions, multicomponent reactions, cycloadditions, and transition-metal-catalyzed reactions .

Common Reagents and Conditions:

Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.

Cycloadditions: These reactions typically require the presence of a catalyst, such as a transition metal, to facilitate the formation of larger ring systems.

Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel, often under mild conditions, to form complex products.

Major Products Formed: The major products formed from these reactions include various substituted azetidines and other heterocyclic compounds, which can be further functionalized for specific applications .

科学的研究の応用

3-Methyleneazetidin-2-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Methyleneazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 3-methyleneazetidin-2-one with structurally related azetidin-2-one derivatives and other β-lactam analogs in terms of synthesis, bioactivity, and physicochemical properties.

Physicochemical Properties

- Solubility: The methylene group reduces polarity, making 3-methyleneazetidin-2-one less water-soluble than 3-amino or 3-hydroxy analogs . 3,3-Dimethyl derivatives exhibit improved lipophilicity, enhancing blood-brain barrier penetration .

Stability :

- 3-Methyleneazetidin-2-one is prone to ring-opening under acidic conditions, whereas 3-chloro and 3,3-dimethyl analogs are more stable due to electron-withdrawing or steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。